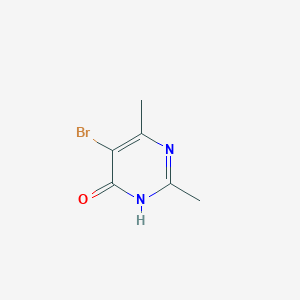

5-Bromo-2,6-dimethylpyrimidin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNLEUXPBAEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662354 | |

| Record name | 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858269-28-0 | |

| Record name | 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2,6-dimethylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,6-dimethylpyrimidin-4-ol. As a halogenated pyrimidine derivative, this compound represents a versatile scaffold for medicinal chemistry and drug discovery. Its structural features, including the pyrimidin-4-ol core, a reactive bromine atom, and two methyl groups, offer multiple avenues for synthetic modification and the development of novel bioactive molecules. This document consolidates information from structurally related analogues and established synthetic methodologies to serve as a practical resource for researchers.

Introduction and Rationale

Substituted pyrimidines are a cornerstone of therapeutic drug design, forming the core structure of numerous approved pharmaceuticals. The introduction of a bromine atom at the C-5 position, as in 5-Bromo-2,6-dimethylpyrimidin-4-ol, provides a key functional handle for further molecular elaboration through various cross-coupling reactions. This strategic placement of a halogen allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The pyrimidin-4-ol moiety is known to exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form, which can significantly influence its biological activity and physicochemical properties. Understanding the interplay of these structural features is paramount for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₆H₇BrN₂O | - |

| Molecular Weight | 203.04 g/mol | - |

| Appearance | Off-white to pale yellow solid | Analogy to similar compounds |

| Melting Point | >200 °C (decomposes) | Analogy to similar compounds |

| Boiling Point | ~350-400 °C at 760 mmHg | Prediction based on analogues |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | General characteristics of pyrimidinols |

Spectroscopic Profile:

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Bromo-2,6-dimethylpyrimidin-4-ol. The expected spectral features are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the two methyl groups (δ ~2.2-2.5 ppm).- A broad singlet for the -OH or -NH proton (δ >10 ppm), depending on the tautomeric form and solvent. |

| ¹³C NMR | - Resonances for the two methyl carbons (δ ~20-25 ppm).- Quaternary carbon attached to bromine (C5) at δ ~100-110 ppm.- Carbonyl carbon (C4) in the pyrimidinone tautomer at δ ~160-170 ppm.- Other aromatic carbons (C2, C6) at δ ~150-160 ppm. |

| IR (Infrared) Spectroscopy | - Broad O-H or N-H stretching band (3200-3400 cm⁻¹).- C=O stretching band (1650-1700 cm⁻¹) for the pyrimidinone tautomer.- C=C and C=N stretching bands in the aromatic region (1500-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol can be approached through several established methods for pyrimidine ring formation, followed by a regioselective bromination step. A plausible synthetic route is outlined below.

Figure 1: A proposed synthetic pathway for 5-Bromo-2,6-dimethylpyrimidin-4-ol.

Experimental Protocol: Bromination of 2,6-dimethylpyrimidin-4-ol (Hypothetical)

-

Dissolution: Dissolve 2,6-dimethylpyrimidin-4-ol in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), to the solution at room temperature. The use of NBS is often preferred for its milder reaction conditions and higher selectivity.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-Bromo-2,6-dimethylpyrimidin-4-ol.

Key Reactivity

The chemical reactivity of 5-Bromo-2,6-dimethylpyrimidin-4-ol is dominated by three key structural features: the bromine atom at the C-5 position, the pyrimidin-4-ol/pyrimidin-4(3H)-one tautomerism, and the two methyl groups.

Figure 2: Key reactivity features of 5-Bromo-2,6-dimethylpyrimidin-4-ol.

-

Cross-Coupling Reactions: The C-Br bond at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[2] This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for generating diverse chemical libraries.

-

Tautomerism: The equilibrium between the hydroxyl and keto forms is a critical aspect of its chemistry. This can influence its reactivity, solubility, and importantly, its hydrogen bonding capabilities in a biological context.

-

Reactions at Methyl Groups: While less reactive than the C-Br bond, the methyl groups can undergo reactions such as oxidation or halogenation under specific conditions to introduce further functionalization.

Potential Applications in Drug Discovery

The structural motifs present in 5-Bromo-2,6-dimethylpyrimidin-4-ol are found in a variety of biologically active molecules. Analogues have shown promise in several therapeutic areas.

-

Interferon Induction and Antiviral Activity: A closely related compound, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, has been reported to be an inducer of interferon, suggesting potential applications in antiviral therapies.[3] However, this specific analogue was also associated with renal toxicity in preclinical studies, highlighting the importance of careful structural modification to optimize the therapeutic window.[3]

-

Kinase Inhibition: The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors for oncology and inflammatory diseases. The ability to functionalize the C-5 position allows for the exploration of interactions with specific regions of the kinase active site.

-

Endothelin Receptor Antagonism: Substituted pyrimidines are also key components of endothelin receptor antagonists, which are used in the treatment of pulmonary arterial hypertension.[4][5]

Safety and Handling

As with any halogenated organic compound, 5-Bromo-2,6-dimethylpyrimidin-4-ol should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7][8] Avoid contact with skin and eyes.[6][7][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Bromo-2,6-dimethylpyrimidin-4-ol is a valuable building block for the synthesis of novel and diverse molecular entities with potential therapeutic applications. Its key chemical properties, including the reactive bromine atom and the pyrimidin-4-ol/pyrimidin-4(3H)-one tautomeric system, provide a rich platform for medicinal chemistry exploration. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully realize its potential in drug discovery and development.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]

-

5-Bromo-2,6-dimethyl-4-pyrimidinamine. (n.d.). PubChem. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2024). ResearchGate. [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. [Link]

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. [Link]

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023).

-

Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central. [Link]

- Process for bromination of pyrimidine. (n.d.).

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. [Link]

-

Bromination of Pyrimidines: A Simple Inexpensive Method. (n.d.). ResearchGate. [Link]

-

Synthesis of Pyrimidine and Its Derivatives. (2024). YouTube. [Link]

-

5-Bromo-4-ethyl-2,6-dimethylpyrimidine. (n.d.). PubChem. [Link]

- Supporting Information. (n.d.). [Source not further specified].

-

Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube. [Link]

-

5-Bromo-2-methylpyrimidin-4-OL. (n.d.). PubChem. [Link]

Sources

- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. CAS 4214-57-7 | 2-amino-5-bromo-4,6-dimethylpyrimidine - Synblock [synblock.com]

Introduction: The Strategic Importance of Brominated Pyrimidinones in Drug Discovery

An In-depth Technical Guide to Substituted Bromopyrimidinones: Focus on 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone

Senior Application Scientist Note: Initial searches for "5-Bromo-2,6-dimethylpyrimidin-4-ol" (CAS 858269-28-0) did not yield sufficient specific data for a comprehensive technical guide. This suggests the compound is either a rare or novel research chemical with limited public documentation. To provide a valuable and scientifically robust resource for researchers interested in this chemical scaffold, this guide will focus on the closely related and well-documented analogue, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone . This compound shares the core brominated methyl-pyrimidinone structure and offers a wealth of information regarding its synthesis, reactivity, and biological significance, making it an excellent model for understanding this class of molecules.

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to engage in specific hydrogen bonding patterns and serve as versatile synthetic platforms.[1] The introduction of a bromine atom, particularly at the C-5 position, significantly enhances the utility of the pyrimidine scaffold. This halogenation provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures and facilitating Structure-Activity Relationship (SAR) studies.[2][3]

This guide provides an in-depth examination of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, a compound that has garnered interest for its immunomodulatory and antiviral properties.[4] We will explore its physicochemical characteristics, detail robust synthetic protocols, and discuss its known biological activities and potential applications in drug development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The table below summarizes the key computed and experimental data for related brominated pyrimidine derivatives.

| Property | Value | Source |

| IUPAC Name | 2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one | - |

| Molecular Formula | C₅H₆BrN₃O | [4] |

| Molecular Weight | 204.03 g/mol | [4] |

| Appearance | Light brown solid | [4] |

| Melting Point | 200-202 °C (for a related 6-propyl derivative) | [4] |

| Solubility | Soluble in methanol/DCM mixtures | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidinones can be approached through various routes. A common and effective strategy involves the cyclocondensation of a β-ketoester with a guanidine derivative, followed by bromination.

General Synthetic Workflow

The synthesis of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone can be conceptualized in a two-step process starting from readily available commercial reagents.

Caption: General synthetic workflow for 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one

This protocol is adapted from established methods for pyrimidine synthesis.[5]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until fully dissolved.

-

Addition of β-Ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.

-

Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-6-methylpyrimidin-4(3H)-one.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the guanidine and facilitate the initial nucleophilic attack on the ester carbonyl of ethyl acetoacetate.

-

Ethanol as Solvent: It serves as a good solvent for the reactants and the sodium ethoxide base.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.

Detailed Experimental Protocol: Bromination at the C-5 Position

The pyrimidine ring is electron-deficient, which makes electrophilic substitution challenging. However, the presence of electron-donating groups (the amino and hydroxyl/oxo groups) activates the ring, directing bromination to the C-5 position.[6]

-

Dissolution: Dissolve the synthesized 2-amino-6-methylpyrimidin-4(3H)-one (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions at room temperature. The use of NBS is preferred over elemental bromine as it is a safer and more selective brominating agent.[7]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., methanol/dichloromethane) to obtain the pure 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone.[5]

Trustworthiness and Self-Validation: The purity of the final compound should be rigorously confirmed through multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate its structure and ensure the absence of starting materials or byproducts.

Chemical Reactivity and Synthetic Utility

The true value of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone lies in its potential for further functionalization, primarily through reactions at the bromine-substituted C-5 position.

Caption: Key cross-coupling reactions for functionalizing the C-5 position.

These palladium-catalyzed reactions allow for the introduction of a wide array of substituents at the C-5 position, making this compound a valuable building block for creating libraries of novel molecules for biological screening.[2]

Biological Activity and Applications in Drug Development

Substituted 2-aminopyrimidinones have been investigated for a range of biological activities. Notably, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been reported as an inducer of interferon, a group of signaling proteins crucial to the innate immune response against viruses.[4]

Interferon Induction and Antiviral Potential

Interferons are cytokines that "interfere" with viral replication. Compounds that can induce the production of endogenous interferons are of significant therapeutic interest for the treatment of viral infections and certain cancers. While the precise mechanism of action for this class of pyrimidinones is not fully elucidated, their ability to stimulate the immune system is a key attribute.[4]

However, early studies also noted that chronic administration of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone led to toxicity in rats, specifically crystal deposition in the renal papillae. This finding spurred further research into analogues, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, which exhibited enhanced antiviral potency without the associated toxicity.[4] This highlights the critical role of SAR in optimizing lead compounds to improve both efficacy and safety profiles.

The structural motif of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone serves as a valuable starting point for the development of novel immunomodulatory and antiviral agents. The synthetic handles on the molecule allow for systematic modifications to explore the SAR and develop next-generation compounds with improved therapeutic indices.

Conclusion

While 5-Bromo-2,6-dimethylpyrimidin-4-ol remains an under-documented compound, the detailed study of its close analogue, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, provides a comprehensive framework for researchers in the field. This guide has detailed its synthesis, highlighted its chemical reactivity as a versatile building block, and discussed its documented biological activity as an interferon inducer. The insights provided herein are intended to empower scientists and drug development professionals to effectively utilize this important class of brominated pyrimidinones in their research endeavors.

References

-

Benchchem. 5-Bromo-6-chloro-2-methylpyrimidin-4-ol | Research Chemical. 2

-

Chemsrc. 5-Bromo-3,4-dimethyl-2(1H)-pyridinone | CAS#:848365-77-5. 8

-

Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1476.

-

Pathak, V. N., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Medicinal Chemistry Research, 20(7), 857-865.

-

Royal Society of Chemistry. Polysubstituted heteroarenes as important building blocks. RSC Advances. 1

-

PubChem. 5-Bromo-2,6-dimethyl-4-pyrimidinamine.

-

MCE. 5-Bromo-2,4-diamino-6-hydroxypyrimidine | Biochemical Assay Reagent. 9

-

PubChem. 5-Bromo-4,6-dimethylpyrimidine.

-

Sigma-Aldrich. 2-Amino-5-bromo-4-methylpyridine 98%.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

Khan, I., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 12(4), 365-371.

-

ResearchGate. Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.

-

Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

-

ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.

-

Kamal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(45), 6071-6075.

-

Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings. 6

-

Al-Ostath, A., et al. (2020). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 25(21), 5028.

-

Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 5-Bromo-6-chloro-2-methylpyrimidin-4-ol|Research Chemical [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-3,4-dimethyl-2(1H)-pyridinone | CAS#:848365-77-5 | Chemsrc [chemsrc.com]

- 9. medchemexpress.com [medchemexpress.com]

A Predictive Spectroscopic and Structural Analysis of 5-Bromo-2,6-dimethylpyrimidin-4-ol

For Distribution: This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Executive Summary

5-Bromo-2,6-dimethylpyrimidin-4-ol is a substituted pyrimidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making the structural elucidation of its derivatives a critical step in pharmaceutical research. This technical guide provides an in-depth, predictive analysis of the spectroscopic data for 5-Bromo-2,6-dimethylpyrimidin-4-ol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public, experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable, predictive framework. This approach is designed to empower researchers by providing a robust set of expectations for identifying and characterizing this compound.

Molecular Structure and Tautomerism: A Critical Consideration

A foundational aspect of interpreting the spectroscopic data of 5-Bromo-2,6-dimethylpyrimidin-4-ol is the understanding of its potential tautomeric forms. Pyrimidin-4-ols can exist in equilibrium between the -ol (hydroxy) form and the -one (keto) form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.

The two primary tautomers are:

-

5-Bromo-2,6-dimethylpyrimidin-4-ol (Enol form)

-

5-Bromo-2,6-dimethyl-3H-pyrimidin-4-one (Keto form)

The presence of one or both tautomers in a sample will significantly influence the resulting NMR and IR spectra. For instance, the enol form will exhibit a characteristic O-H signal, while the keto form will show a prominent C=O signal. In many pyrimidin-4-ol systems, the keto form is the major tautomer in both the solid state and in solution. This guide will consider the spectroscopic features of both forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[1]

The predicted ¹H NMR spectrum of 5-Bromo-2,6-dimethylpyrimidin-4-ol will be relatively simple, with distinct signals for the methyl protons and any exchangeable protons (O-H or N-H).

-

Methyl Protons (C2-CH₃ and C6-CH₃): Due to the asymmetry introduced by the bromine and hydroxyl/keto groups, the two methyl groups are chemically non-equivalent and are expected to appear as two distinct singlets. Their chemical shifts will likely be in the range of δ 2.2-2.6 ppm . The electron-withdrawing nature of the pyrimidine ring will shift these signals downfield compared to methyl groups on a simple alkane.

-

Exchangeable Proton (O-H or N-H):

-

In the enol form , a broad singlet corresponding to the O-H proton is expected. Its chemical shift can vary significantly (typically δ 5.0-12.0 ppm ) depending on the solvent and concentration, and it may exchange with D₂O.

-

In the keto form , a broad singlet for the N-H proton is anticipated, likely in the range of δ 10.0-13.0 ppm .[2] This downfield shift is due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group.

-

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.[1] The symmetry of the molecule will determine the number of distinct carbon signals.[3] For 5-Bromo-2,6-dimethylpyrimidin-4-ol, six unique carbon signals are expected.

-

Methyl Carbons (C2-CH₃ and C6-CH₃): These carbons will appear as two distinct signals in the upfield region of the spectrum, likely between δ 15-25 ppm .

-

C5 (Carbon bearing Bromine): The carbon atom directly attached to the bromine atom is expected to be significantly shielded by the "heavy atom effect" of bromine, resulting in a signal at a relatively upfield position for an aromatic/heterocyclic carbon, possibly in the range of δ 90-110 ppm .

-

C2, C4, and C6 (Ring Carbons): These carbons will appear in the downfield region, typically between δ 150-170 ppm . The exact chemical shifts will be influenced by the tautomeric form.

-

In the keto form , the C4 carbon (the carbonyl carbon) will be the most downfield signal, expected around δ 160-170 ppm .[4]

-

In the enol form , the C4 carbon (bearing the hydroxyl group) will also be downfield but likely slightly more shielded than the keto form.

-

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,6-dimethylpyrimidin-4-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for pyrimidinol compounds as it can help in observing exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H or N-H signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[5]

The IR spectrum of 5-Bromo-2,6-dimethylpyrimidin-4-ol will be highly informative, particularly in distinguishing between the enol and keto tautomers.

-

O-H/N-H Stretching:

-

Enol form: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch.

-

Keto form: A sharp to moderately broad band in the 3100-3300 cm⁻¹ region, characteristic of the N-H stretch.[6]

-

-

C-H Stretching: Absorption bands in the range of 2900-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the methyl C-H bonds.

-

C=O Stretching (Keto form): A strong, sharp absorption band between 1650-1690 cm⁻¹ is a definitive indicator of the pyrimidinone (keto) structure.[7]

-

C=N and C=C Stretching: The pyrimidine ring will exhibit several absorption bands in the 1400-1650 cm⁻¹ region due to C=N and C=C stretching vibrations.[8]

-

C-Br Stretching: A weak to medium intensity band in the fingerprint region, typically around 500-650 cm⁻¹ , corresponding to the C-Br stretch.

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 5-Bromo-2,6-dimethylpyrimidin-4-ol sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

-

Spectrum Collection: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

-

Molecular Ion Peak (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet of nearly equal intensity.[9]

-

For C₆H₇⁷⁹BrN₂O, the expected m/z will be approximately 201.97 .

-

For C₆H₇⁸¹BrN₂O, the expected m/z will be approximately 203.97 . This characteristic M⁺ and M+2 pattern is a strong indicator of the presence of a single bromine atom in the molecule.[10]

-

-

Key Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical (·Br), which would result in a fragment at m/z ≈ 123.[10]

-

Loss of CO: In the keto tautomer, the loss of a neutral carbon monoxide molecule (CO) is a likely fragmentation, leading to a fragment ion from the molecular ion.[11]

-

Methyl Radical Loss: Loss of a methyl radical (·CH₃) from the molecular ion is also a plausible fragmentation pathway.

-

-

Sample Preparation: Prepare a dilute solution of 5-Bromo-2,6-dimethylpyrimidin-4-ol in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an Electrospray Ionization (ESI) mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

-

Data Analysis:

-

Identify the molecular ion peak (and its isotopic pattern).

-

If conducting tandem MS (MS/MS), select the molecular ion as the precursor and acquire the fragmentation spectrum to aid in structural confirmation.

-

Compare the observed m/z values with the theoretical values for the expected formula.

-

Caption: General workflow for Mass Spectrometry analysis.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Feature | Expected Value/Region | Significance |

| ¹H NMR | Methyl Protons (2x CH₃) | δ 2.2-2.6 ppm (two singlets) | Confirms the presence of two non-equivalent methyl groups. |

| Exchangeable Proton (N-H/O-H) | δ 10.0-13.0 ppm (keto) or δ 5.0-12.0 ppm (enol) | Differentiates between tautomeric forms. | |

| ¹³C NMR | Methyl Carbons (2x CH₃) | δ 15-25 ppm | Aliphatic carbon signals. |

| C-Br | δ 90-110 ppm | Carbon attached to bromine. | |

| Ring Carbons | δ 150-170 ppm | Heterocyclic ring carbons. | |

| C=O (Keto form) | δ 160-170 ppm | Confirms the pyrimidinone structure. | |

| IR | N-H Stretch (Keto form) | 3100-3300 cm⁻¹ | Indicates the keto tautomer. |

| O-H Stretch (Enol form) | 3200-3500 cm⁻¹ | Indicates the enol tautomer. | |

| C=O Stretch (Keto form) | 1650-1690 cm⁻¹ (strong) | Definitive evidence for the keto tautomer. | |

| C=N / C=C Stretches | 1400-1650 cm⁻¹ | Pyrimidine ring vibrations. | |

| Mass Spec | Molecular Ion (M⁺, M+2) | m/z ≈ 202 and 204 | Confirms molecular weight and presence of one bromine atom. |

| Major Fragment | m/z ≈ 123 | Loss of bromine radical (·Br). |

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 5-Bromo-2,6-dimethylpyrimidin-4-ol. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The critical consideration of tautomerism, particularly the likely predominance of the keto form, is essential for accurate spectral interpretation. The detailed protocols and workflows presented herein offer a standardized approach to acquiring high-quality data for this and similar pyrimidine derivatives, thereby accelerating research and development in medicinal chemistry.

References

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,6-dimethyl-4-pyrimidinamine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylpyrimidin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

-

ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

SciePub. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

iChemical. (n.d.). 4-Bromo-2,6-dimethylpyridine, CAS No. 5093-70-9. Retrieved from [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine. Retrieved from [Link]

-

NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. article.sapub.org [article.sapub.org]

Navigating the Solubility Landscape of 5-Bromo-2,6-dimethylpyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of its potential application. 5-Bromo-2,6-dimethylpyrimidin-4-ol, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The journey from a promising molecule in a vial to a viable drug candidate or a useful chemical reagent is fundamentally governed by its physicochemical properties, with solubility being a paramount determinant of bioavailability, reaction kinetics, and formulation feasibility.

This technical guide, intended for scientists and researchers, provides a comprehensive exploration of the solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol. We will delve into the theoretical principles that govern its dissolution in various common laboratory solvents, present a detailed, illustrative solubility profile, and offer robust, step-by-step experimental protocols for independent verification. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document aims to empower researchers to make informed decisions in their experimental designs and accelerate their research and development endeavors.

Theoretical Framework: Deconstructing the Molecular Interactions Governing Solubility

The solubility of a solid in a liquid is a dynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This equilibrium is dictated by the principle of "like dissolves like," which is a qualitative summation of the intricate interplay of intermolecular forces between the solute and solvent molecules.

For 5-Bromo-2,6-dimethylpyrimidin-4-ol, its solubility profile is a direct consequence of its molecular structure. The presence of the pyrimidine ring, the hydroxyl group (-OH), the bromine atom (-Br), and the two methyl groups (-CH3) all contribute to its overall polarity and its capacity for various intermolecular interactions.

-

Polarity and Hydrogen Bonding: The hydroxyl group and the nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively.[1] This suggests a propensity for solubility in polar protic solvents, such as water and alcohols, which can engage in hydrogen bonding. However, the molecule also possesses nonpolar regions, primarily the methyl groups and the bromine atom, which will favor interactions with nonpolar solvents through van der Waals forces.

-

Dipole-Dipole Interactions: The electronegative nitrogen, oxygen, and bromine atoms create a dipole moment within the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate.[1]

-

Molecular Size and Shape: The relatively compact structure and moderate molecular weight of 5-Bromo-2,6-dimethylpyrimidin-4-ol will also influence its solubility. Larger molecules often have lower solubility due to the greater energy required to overcome the crystal lattice energy.[2]

The balance of these competing interactions determines the extent to which 5-Bromo-2,6-dimethylpyrimidin-4-ol will dissolve in a given solvent. A solvent that can effectively disrupt the intermolecular forces holding the crystal lattice together and form stable solute-solvent interactions will be a good solvent for this compound.

Below is a diagram illustrating the key molecular interactions that influence the solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol.

Caption: Key Molecular Interactions Influencing Solubility.

Illustrative Solubility Profile of 5-Bromo-2,6-dimethylpyrimidin-4-ol

While extensive quantitative solubility data for 5-Bromo-2,6-dimethylpyrimidin-4-ol is not widely published, this section provides an illustrative, scientifically plausible solubility profile based on the analysis of its chemical structure and the known behavior of similar heterocyclic compounds.[3] This data is intended to serve as a practical guide for solvent selection in experimental work.

Disclaimer: The quantitative data presented in the following table is illustrative and intended for guidance purposes only. It is strongly recommended that researchers experimentally determine the precise solubility in their specific solvent systems and conditions.

| Solvent | Solvent Class | Qualitative Solubility (at 25°C) | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |

| Polar Protic Solvents | |||

| Water | Polar Protic | Sparingly Soluble | ~0.5 |

| Ethanol | Polar Protic | Soluble | ~5.0 |

| Methanol | Polar Protic | Soluble | ~7.0 |

| Isopropanol | Polar Protic | Moderately Soluble | ~2.5 |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 20.0 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 15.0 |

| Acetone | Polar Aprotic | Moderately Soluble | ~3.0 |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | ~1.0 |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | ~1.5 |

| Nonpolar Solvents | |||

| Toluene | Nonpolar Aromatic | Slightly Soluble | < 0.2 |

| Dichloromethane (DCM) | Nonpolar Halogenated | Slightly Soluble | < 0.3 |

| Hexane | Nonpolar Aliphatic | Insoluble | < 0.01 |

Experimental Protocols for Accurate Solubility Determination

To ensure scientific rigor, the illustrative data provided should be validated through experimental determination. Two widely accepted and robust methods for determining the solubility of a solid in a liquid are the Equilibrium (Shake-Flask) Method and the Solvent Addition Method.

Protocol 1: Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of 5-Bromo-2,6-dimethylpyrimidin-4-ol and add it to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibration: Place the sealed container in a constant temperature environment (e.g., a shaker bath or a thermostatically controlled agitator) set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step to prevent any changes in solubility.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Analysis: Determine the concentration of 5-Bromo-2,6-dimethylpyrimidin-4-ol in the collected sample using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue.

-

Spectroscopic Analysis (UV-Vis or HPLC): Dilute the sample to a concentration within the linear range of a pre-established calibration curve and measure its absorbance or peak area.

-

Protocol 2: Solvent Addition Method

This is a more rapid, titration-based method for determining solubility.

Principle: A known mass of the solute is suspended in a small amount of an anti-solvent (a solvent in which it is poorly soluble). A good solvent is then titrated into the suspension until all the solid dissolves. The solubility is calculated from the total volume of the solvent mixture at the point of complete dissolution.

Step-by-Step Methodology:

-

Initial Suspension: Accurately weigh a known amount of 5-Bromo-2,6-dimethylpyrimidin-4-ol into a clear glass vial equipped with a magnetic stirrer. Add a small, known volume of an anti-solvent to create a suspension.

-

Titration: While stirring the suspension at a constant temperature, slowly add the "good" solvent from a calibrated burette or syringe pump at a constant rate.

-

Endpoint Determination: The endpoint is the point at which the last solid particle dissolves, resulting in a completely clear solution. This can be observed visually or with the aid of a turbidity sensor.

-

Calculation: Record the total volume of the solvent mixture at the endpoint. The solubility can then be calculated based on the initial mass of the solute and the final volume of the solvent mixture.

The following diagram illustrates the general workflow for the experimental determination of solubility using the Equilibrium (Shake-Flask) Method.

Caption: Workflow for Equilibrium Solubility Determination.

Safety Precautions

While a specific safety data sheet (SDS) for 5-Bromo-2,6-dimethylpyrimidin-4-ol may not be readily available, it is prudent to handle this compound with the care afforded to similar chemical structures.[4][5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Always consult the specific SDS for the solvents being used, as they may present their own hazards.

Conclusion

The solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol is a multifaceted property that is crucial for its effective utilization in research and development. This guide has provided a foundational understanding of the theoretical principles governing its solubility, an illustrative solubility profile in common laboratory solvents, and detailed experimental protocols for its accurate determination. By applying the principles and methodologies outlined herein, researchers can confidently navigate the solubility landscape of this and other promising compounds, thereby facilitating more efficient and successful scientific outcomes.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4-6-triaminopyrimidine. Retrieved from [Link]

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.

- MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(22), 5013.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,6-dimethyl-4-pyrimidinamine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-ethyl-2,6-dimethylpyrimidine. Retrieved from [Link]

- PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112269.

- ResearchGate. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.

- ScienceDirect. (2023).

-

University of California, Davis. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Waterloo. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2020). Solubility Rules. Retrieved from [Link]

-

AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Hansch, C., Leo, A., & Hoekman, D. (2003). Exploring QSAR: Volume 2: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Tautomerism of 5-Bromo-2,6-dimethylpyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Bromo-2,6-dimethylpyrimidin-4-ol. While direct experimental data for this specific molecule is scarce, this paper synthesizes information from closely related analogues and foundational chemical principles to predict and analyze its tautomeric behavior. It is firmly established that the lactam (keto) form, 5-Bromo-2,6-dimethylpyrimidin-4(3H)-one, is the predominantly stable tautomer in most conditions. This guide delves into the theoretical underpinnings of this stability, the influence of substituents and environmental factors, and provides detailed, self-validating experimental protocols for researchers to verify these principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of tautomerism in substituted pyrimidinone systems.

Introduction to Tautomerism in Pyrimidin-4-one Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in biochemistry and drug design.[1] One of the most common forms is keto-enol tautomerism, where a proton migrates between a carbonyl group and an adjacent carbon or nitrogen atom.[2] In heterocyclic systems like pyrimidin-4-ones, this phenomenon is often referred to as lactam-lactim tautomerism.

The pyrimidin-4-one core is a crucial scaffold in many biologically active molecules, including the nucleobases thymine and uracil.[2][3] The position of the tautomeric equilibrium can drastically alter the molecule's hydrogen bonding capabilities, shape, and electronic properties, thereby affecting its biological activity and interaction with molecular targets.[2] Generally, for pyrimidin-4-ones, the equilibrium strongly favors the lactam (keto) form over the lactim (enol) form due to the greater stability of the amide group over the imino-alcohol group.[3][4]

The Tautomeric Equilibrium of 5-Bromo-2,6-dimethylpyrimidin-4-ol

The subject of this guide, 5-Bromo-2,6-dimethylpyrimidin-4-ol, can exist in two primary tautomeric forms: the lactim (enol) form and the lactam (keto) form.

Diagram 1: Tautomeric Equilibrium

Caption: The lactam-lactim tautomeric equilibrium of the title compound.

Theoretical Analysis and Influence of Substituents

While no crystal structure for the title compound is publicly available, extensive research on similar pyrimidin-4-one derivatives indicates a strong preference for the lactam tautomer in the solid state.[5] Computational studies on the parent 4(3H)-pyrimidinone confirm that the keto form is more stable than the hydroxy form.[4] This stability is attributed to the favorable energetics of the amide resonance within the ring.

The substituents on the pyrimidine ring—a bromine atom at the 5-position and methyl groups at the 2- and 6-positions—are expected to further stabilize the lactam form:

-

Electron-withdrawing Group (Bromine): The bromine atom at the C5 position is an electron-withdrawing group. This effect can influence the electron density of the ring and the acidity of the N-H proton, but it is not expected to shift the equilibrium towards the lactim form.

-

Electron-donating Groups (Methyl): The methyl groups at the C2 and C6 positions are electron-donating. These groups increase the electron density in the ring, which generally reinforces the stability of the lactam tautomer.

A study on 2-amino-5,6-dimethylpyrimidin-4-one provides strong evidence for this prediction. X-ray crystallography of this closely related molecule confirmed its existence as the keto tautomer in the solid state.[5]

The Role of the Environment: Solvent and Solid-State Effects

The tautomeric equilibrium can be influenced by the surrounding environment.

-

Solid State: In the crystalline form, the lactam tautomer is almost exclusively favored due to its ability to form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice.[5]

-

Solution: In solution, the equilibrium is solvent-dependent. Polar protic solvents can stabilize both tautomers through hydrogen bonding. However, even in solution, the lactam form of pyrimidin-4-ones is generally the major species. The equilibrium can be subtly shifted by varying solvent polarity, but a complete conversion to the lactim form is highly unlikely under normal conditions.

Synthesis of 5-Bromo-2,6-dimethylpyrimidin-4(3H)-one

A plausible and efficient synthesis route for the target molecule can be adapted from established methods for similar compounds.[6] The synthesis would likely proceed via the bromination of the corresponding pyrimidinone precursor.

Proposed Synthetic Protocol

This protocol is based on the bromination of a 2-amino-4(3H)-pyrimidinone derivative and is adapted for the synthesis of the title compound.

Step 1: Synthesis of 2,6-dimethylpyrimidin-4(3H)-one (Precursor)

The precursor can be synthesized through the condensation of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base like sodium ethoxide.

Step 2: Bromination

-

Dissolution: Suspend 1.0 equivalent of 2,6-dimethylpyrimidin-4(3H)-one in glacial acetic acid (approximately 10 mL per gram of starting material).

-

Bromine Addition: To this suspension, add 1.1 equivalents of bromine dropwise at room temperature. The reaction is typically rapid.

-

Reaction Monitoring & Rationale: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. Acetic acid serves as a solvent that can also activate the bromine.

-

Work-up: Upon completion, remove the acetic acid under reduced pressure.

-

Purification & Validation: Wash the resulting solid residue with cold water to remove any remaining acid and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a characteristic C=O stretch in the IR spectrum (around 1650-1700 cm⁻¹) and the absence of a broad O-H stretch would validate the formation of the lactam tautomer.[6]

Experimental Methodologies for Tautomer Analysis

To empirically determine the dominant tautomeric form of 5-Bromo-2,6-dimethylpyrimidin-4-ol, several spectroscopic techniques are indispensable.

Diagram 2: Experimental Workflow for Tautomer Identification

Caption: A generalized workflow for the experimental determination of tautomeric forms.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers in solution.

-

¹H NMR: The lactam form will exhibit a signal for the N-H proton, typically in the range of 10-13 ppm, which is exchangeable with D₂O. The lactim form, conversely, would show a signal for an O-H proton, likely at a different chemical shift, and would lack the N-H proton signal. The chemical shifts of the methyl groups would also differ slightly between the two tautomers.

-

¹³C NMR: The most telling difference would be the chemical shift of the C4 carbon. In the lactam form, this carbon is part of a carbonyl group and would resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is part of a C-O single bond and would appear at a much more upfield position.

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of the compound in a range of NMR solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). This allows for the investigation of solvent effects on the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution.

-

D₂O Exchange: For the ¹H spectrum in a solvent like DMSO-d₆, add a drop of D₂O, shake, and re-acquire the spectrum. The disappearance of a peak confirms it is an exchangeable proton (N-H or O-H).

-

Data Interpretation: Analyze the chemical shifts, particularly for the exchangeable proton and the C4 carbon, to identify the dominant tautomer in each solvent. The consistency of the lactam form across different solvents would provide strong, self-validating evidence.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the lactam and lactim forms are different. The lactam form typically has a π → π* transition at a different wavelength compared to the lactim form.

Self-Validating Protocol for UV-Vis Analysis:

-

Solvent Screen: Record the UV-Vis spectrum of the compound in a series of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity. A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. However, the absence of a major new peak when changing solvents suggests that one tautomer is overwhelmingly dominant.

-

pH Titration (Optional): Changes in pH can shift the equilibrium. By recording spectra at different pH values, the presence of different absorbing species (lactam, lactim, and their ionized forms) can be detected.[2] The stability of the spectral features over a wide pH range would further validate the predominance of a single tautomer.

X-Ray Crystallography

The definitive method for determining the structure in the solid state is single-crystal X-ray diffraction. If suitable single crystals can be grown, this technique provides unambiguous proof of the tautomeric form present in the crystal lattice by precisely locating all atoms, including the hydrogen on the nitrogen atom for the lactam form.

Quantitative Data Summary (Predicted)

Based on data from analogous compounds, the following table summarizes the expected key spectroscopic features for the two tautomers of 5-Bromo-2,6-dimethylpyrimidin-4-ol.

| Spectroscopic Feature | Lactam (Keto) Form | Lactim (Enol) Form | Rationale for Distinction |

| ¹H NMR (N-H/O-H) | ~10-13 ppm (broad, N-H) | ~5-9 ppm (broad, O-H) | Different chemical environments for the exchangeable proton. |

| ¹³C NMR (C4 Carbon) | >160 ppm | ~140-155 ppm | Carbonyl carbon (lactam) is significantly more deshielded. |

| IR Spectroscopy (C=O) | ~1650-1700 cm⁻¹ (strong) | Absent | Presence of a strong carbonyl stretch is indicative of the lactam form. |

| IR Spectroscopy (O-H) | Absent | ~3200-3600 cm⁻¹ (broad) | Presence of a broad hydroxyl stretch indicates the lactim form. |

Conclusion

Based on a comprehensive analysis of established principles of tautomerism in pyrimidin-4-one systems and empirical data from closely related analogues, this guide concludes that 5-Bromo-2,6-dimethylpyrimidin-4-ol exists predominantly in its lactam (keto) tautomeric form, 5-Bromo-2,6-dimethylpyrimidin-4(3H)-one . This stability is driven by the inherent favorability of the amide system within the pyrimidine ring, further supported by the electronic effects of the bromo and methyl substituents. While environmental factors such as solvent polarity can have a minor influence, a significant population of the lactim (enol) form is not expected under standard conditions. The provided experimental protocols offer a robust, self-validating framework for researchers to confirm these findings and to further explore the nuanced chemistry of this important class of heterocyclic compounds.

References

-

Ahirwar, G., & Mishra, V. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). Atlantis Press. [Link]

-

Kotturi, S. R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Beilstein Journal of Organic Chemistry, 11, 2738–2745. [Link]

- Google Patents. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.

-

ResearchGate. (n.d.). Conformers of the pyrimidin-6[1H]-one and pyrimidin-4[1H]-one tautomers of ureido-pyrimidinones. [Link]

-

Supporting Information for an unspecified article. (n.d.). [Link]

-

MacLean, J. R., & shameless, S. M. (2011). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o391–o395. [Link]

-

Shishkina, S. V., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7684. [Link]

-

Chemistry Stack Exchange. (2016). Can 2,4-dimethylcyclohexa-2,5-dien-1-one exhibit tautomerism?. [Link]

- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Shishkina, S. V., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. [Link]

-

Zinchenko, K. S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561–2566. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

- Google Patents. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A.

-

ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the.... [Link]

-

ChemBK. 2,4(1H,3H)-Pyrimidinedione, 5-bromo-. [Link]

-

Nguyen, L. H. D., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Science and Technology Development Journal, 23(2), 643-649. [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

-

Wikipedia. Imidazole. [Link]

-

Alam, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

Sources

- 1. jst-ud.vn [jst-ud.vn]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-2,6-dimethylpyrimidin-4-ol in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is particularly notable in the field of kinase inhibitors, where its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] This mimicry of the natural ATP purine ring allows pyrimidine-based molecules to act as competitive inhibitors, disrupting the signaling pathways that drive diseases like cancer.[3][4] The strategic functionalization of the pyrimidine core is paramount for achieving potency and selectivity. This is where building blocks like 5-Bromo-2,6-dimethylpyrimidin-4-ol become invaluable. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, directly influencing the inhibitor's structure-activity relationship (SAR).[5]

This application note provides a comprehensive guide for researchers on the utilization of 5-Bromo-2,6-dimethylpyrimidin-4-ol in the synthesis of kinase inhibitors, with a focus on p21-activated kinase 1 (PAK1) inhibitors. We will delve into the chemical rationale, provide a detailed synthetic protocol, and discuss the significance of this building block in modern drug discovery.

Chemical Properties and Reactivity of 5-Bromo-2,6-dimethylpyrimidin-4-ol

5-Bromo-2,6-dimethylpyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidinone form. The bromine atom at the C5 position is strategically placed for functionalization. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing nature of the pyrimidine ring itself. This electronic environment makes the C-Br bond susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[6] The choice of the coupling partner is a critical step in tuning the pharmacological properties of the final kinase inhibitor.

Application in the Synthesis of p21-Activated Kinase 1 (PAK1) Inhibitors

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and migration.[7] Dysregulation of PAKs, particularly PAK1, has been implicated in various cancers, making it an attractive therapeutic target.[8] Several potent PAK1 inhibitors are based on a 2-arylamino-4-aryl-pyrimidine scaffold.[5] The synthesis of these inhibitors often involves the strategic use of a 5-bromopyrimidine core to introduce the desired 4-aryl group.

The following protocol outlines a representative synthesis of a potent PAK1 inhibitor based on the established literature, adapted for the use of 5-Bromo-2,6-dimethylpyrimidin-4-ol.

Experimental Protocol: Synthesis of a 2-Arylamino-4-aryl-5-bromopyrimidine PAK1 Inhibitor

This protocol is presented in two key stages: 1) Chlorination of the pyrimidinol and subsequent amination, and 2) Suzuki-Miyaura cross-coupling to introduce the 4-aryl substituent.

PART 1: Chlorination and Nucleophilic Aromatic Substitution (SNAr)

The hydroxyl group of the pyrimidinol is first converted to a more reactive leaving group, typically a chloride, to facilitate subsequent nucleophilic aromatic substitution with the desired arylamine.

Materials:

-

5-Bromo-2,6-dimethylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl3)

-

Desired arylamine (e.g., 3-amino-4-methylbenzonitrile)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Bromo-2,6-dimethylpyrimidin-4-ol (1.0 eq) in anhydrous 1,4-dioxane, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and carefully quench by pouring it onto ice.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 4-chloro-5-bromo-2,6-dimethylpyrimidine.

-

Dissolve the crude chloro-pyrimidine in 1,4-dioxane.

-

Add the desired arylamine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the 2-arylamino-4-chloro-5-bromo-2,6-dimethylpyrimidine intermediate.

PART 2: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is then utilized to introduce a second aryl group via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Arylamino-4-chloro-5-bromo-2,6-dimethylpyrimidine intermediate from Part 1

-

Desired arylboronic acid (e.g., 4-(1-methyl-1H-pyrazol-4-yl)phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)